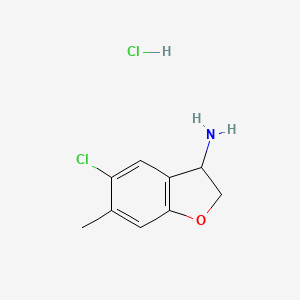

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran synthesis involves a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of benzofuran derivatives like “5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride” can be viewed using Java or Javascript . The molecular weight of benzofuran, a related compound, is 120.1485 .Chemical Reactions Analysis

Benzofuran and its derivatives exhibit potent antibacterial activity when the substituent on the 4-position contains halogens or hydroxyl groups . A nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Applications : Benzofuran derivatives like 5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride have been synthesized and evaluated for antimicrobial activities. These compounds have shown promise in inhibiting microbial growth, indicating their potential in antimicrobial research and applications (Lunkad et al., 2015).

Photostimulated Chemical Reactions

- Photostimulated Reactions for Reduced Products : Research has explored the use of photostimulated reactions with certain aryl and alkyl chlorides and bromides, including compounds related to benzofuran, to produce reduced products in high yields. This process includes the formation of cyclized reduced products, highlighting the utility of such compounds in photostimulated chemical reactions (Vaillard et al., 2004).

Synthesis of Novel Compounds

- Facile and Inexpensive Synthesis : Benzofuran derivatives have been involved in the facile and inexpensive synthesis of novel compounds, such as a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These syntheses demonstrate the adaptability and utility of benzofuran derivatives in creating diverse and potentially biologically active molecules (Gao et al., 2011).

Benzofuran Derivatives in Antiviral Research

- Potential in Antiviral Research : Benzofuran derivatives have been explored for their potential in antiviral research. Specific compounds have been synthesized and evaluated for their broad-spectrum antiviral activity, suggesting the importance of these derivatives in developing new antiviral agents (Henry et al., 1990).

Exploration in Organic Chemistry

- Diverse Applications in Organic Synthesis : The diversity of benzofuran derivatives' applications in organic chemistry is evident from various syntheses and characterizations of novel compounds. These include derivatives with antimicrobial properties, highlighting the broad scope of benzofuran compounds in chemical research (Kumar et al., 2007).

Safety And Hazards

Direcciones Futuras

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research .

Propiedades

IUPAC Name |

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHUAIOAIYSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2652703.png)

![5,5,7,7-Tetramethyl-2-[(4-phenylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652707.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate](/img/structure/B2652708.png)

![7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2652712.png)

![6-Acetyl-2-(4-acetylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)

![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)

![3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2652723.png)